(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Overview
Description
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C26H40BF4P2Rh- and its molecular weight is 604.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanisms of Asymmetric Homogeneous Hydrogenation
- Solvent Complexes and Dihydrides Formation : Bicyclo[2.2,1]hepta-2,5-diene and cycloocta-1,5-diene(biphosphine)rhodium tetrafluoroborates react with hydrogen in polar solvents to form solvated dihydrides or solvate complexes. The equilibrium between these species varies with the structure of the phosphine ligand. This study provides insight into the mechanisms of asymmetric homogeneous hydrogenation facilitated by rhodium complexes (Brown et al., 1981).
Polymorphs and Chirality in Rhodium Complexes
- Influence on Polymorphs and Chirality : Research on rhodium(I) complexes with Schiff-base ligands or aminocarboxylato ligands showcases their polymorphic and chiral properties. This work contributes to understanding the structural aspects of rhodium complexes and their relevance in stereochemistry (Janiak et al., 2009).
Catalytic Activities and Structural Studies
Catalytic [2 + 2] Cycloaddition : A study demonstrated the catalytic efficiency of a diene-ligated rhodium complex in [2 + 2] cycloaddition of ynamides with nitroalkenes, highlighting the crucial role of sodium tetraphenylborate in these reactions (Smith et al., 2012).
Silylformylation of Alkynes : Complexes of rhodium with P,N donor ligands have been found to be excellent catalysts for the silylformylation of alkynes, offering a pathway to synthesize aldehydes under mild conditions (Alonso et al., 2001).
Asymmetric Synthesis of Chiral 1-Arylethylamines : A rhodium complex coordinated with a chiral diene catalyzed the asymmetric addition of dimethylzinc to N-tosylarylimines, achieving high yields of chiral 1-aryl-1-ethylamines with high enantioselectivity. This study presents a valuable approach for synthesizing chiral amines, important in pharmaceutical synthesis (Nishimura et al., 2006).
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-MYDVBLLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420657 | |
Record name | Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210057-23-1 | |
Record name | Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of carbon dioxide (CO2) affect the catalytic activity of Rh-MeDuPHOS in the hydrogenation of MAC in [bmim][BF4] ionic liquid?
A: Research [] indicates that increasing the partial pressure of CO2 in the reaction system leads to a decrease in the conversion of MAC while simultaneously increasing the enantioselectivity of the reaction. This suggests that CO2 might be subtly interacting with either the catalytic species or the reactants, influencing the reaction pathway and favoring the formation of the desired enantiomer. The exact mechanism of this interaction requires further investigation.
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